molecular formula C7H18O3Si2 B1580848 Pentamethyldisiloxanyl acetate CAS No. 70693-47-9

Pentamethyldisiloxanyl acetate

Cat. No.: B1580848
CAS No.: 70693-47-9
M. Wt: 206.39 g/mol
InChI Key: QSPUKCHZOMPBLM-UHFFFAOYSA-N
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Description

Pentamethyldisiloxanyl acetate is a chemical compound that has garnered significant interest due to its unique physical and chemical properties. Its molecular formula is C8H20O2Si2, and it has a molecular weight of 220.4 g/mol. This compound is part of the organosilicon family and is known for its applications in various scientific fields.

Scientific Research Applications

Photochemistry Studies

Pentamethyldisiloxanyl acetate has been investigated in photochemistry. A study by Sluggett and Leigh (1992) examined the photochemistry of compounds including this compound using laser flash photolysis techniques. They reported a complex mixture of transient species generated during the photolysis of this compound under specific conditions (Sluggett & Leigh, 1992).

Catalysis Research

The compound has been used in catalysis research. Pei and Widenhoefer (2000) explored the use of pentamethyldisiloxane in the palladium-catalyzed cyclization/hydrosilylation of functionalized dienes. Their findings showed that pentamethyldisiloxane could effectively react with a range of functionalized dienes to form silylated carbocycles with good yield and stereoselectivity (Pei & Widenhoefer, 2000).

Interaction with Nucleophilic Reagents

Kumada, Ishikawa, and Tamao (1966) investigated the reactions of (chloromethyl)pentamethyldisilane, a related compound, with various nucleophilic reagents. They observed that this compound underwent intramolecular rearrangement and substitution reactions under certain conditions, highlighting its potential for diverse chemical transformations (Kumada, Ishikawa, & Tamao, 1966).

Safety and Hazards

Pentamethyldisiloxanyl acetate is classified as a flammable liquid . It can cause skin irritation, serious eye damage, and respiratory irritation . It is advised to avoid release to the environment, and to wear protective gloves, eye protection, and face protection when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentamethyldisiloxanyl acetate can be synthesized through several methods. One common synthetic route involves the reaction of pentamethyldisiloxane with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures. The reaction can be represented as follows:

(CH3  \text{(CH}_3\ (CH3​ 

Properties

IUPAC Name

[dimethyl(trimethylsilyloxy)silyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18O3Si2/c1-7(8)9-12(5,6)10-11(2,3)4/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPUKCHZOMPBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Si](C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80887710
Record name 1-Disiloxanol, 1,1,3,3,3-pentamethyl-, 1-acetate
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Molecular Weight

206.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70693-47-9
Record name 1-Disiloxanol, 1,1,3,3,3-pentamethyl-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70693-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Disiloxanol, 1,1,3,3,3-pentamethyl-, 1-acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Disiloxanol, 1,1,3,3,3-pentamethyl-, 1-acetate
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Disiloxanol, 1,1,3,3,3-pentamethyl-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80887710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentamethyldisiloxanyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.949
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Synthesis routes and methods

Procedure details

A mixture containing 14.8 g of 1,1,1,3,3-pentamethyldisiloxane, 10.0 g of allyl acetate (acetic acid allylester) and 0.01 g of palladium supported on activated charcoal, in which the 0.1 g refers to the total weight of the charcoal and the palladium, is heated to boiling under reflux (approximately 105° C.) for 4 hours. The 1,1,1,3,3-pentamethyl-3-acetoxydisiloxane yield is quantitative.
Quantity
14.8 g
Type
reactant
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10 g
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0.01 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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